4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-2-prop-2-ynoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKVYBFPAHBKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-12-1 | |
| Record name | Benzenamine, 4-fluoro-2-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route
The principal synthetic route involves:
- Starting materials: 4-fluoroaniline (or 5-fluoro-2-nitroaniline as an alternative precursor)
- Key reagent: Propargyl bromide (for introducing the prop-2-yn-1-yloxy group)
- Base: Potassium carbonate (K2CO3) to deprotonate the hydroxyl or amine group and facilitate nucleophilic substitution
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
- Conditions: Reflux or room temperature stirring, depending on substrate and solvent
The general reaction scheme is:
Nucleophilic substitution: The amino or nitro-substituted fluorobenzene reacts with propargyl bromide in the presence of potassium carbonate. The base abstracts a proton, enabling the nucleophilic oxygen or nitrogen to attack the alkyl bromide, forming the propargyloxy ether linkage.
Reduction (if starting from nitro compound): When 5-fluoro-2-nitroaniline is used, the nitro group is subsequently reduced to an amine using appropriate reducing agents (e.g., catalytic hydrogenation or chemical reducers).
Formation of hydrochloride salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, improving water solubility and crystallinity.
Reaction Optimization
- Solvent choice: Acetone has been shown to provide optimal solvation for nucleophilic substitution via an SN2 mechanism, favoring good yields (53–85%) especially for phenol derivatives; aniline derivatives typically give moderate yields due to electronic effects.
- Base: Potassium carbonate is preferred for its mildness and efficiency in deprotonation.
- Temperature: Reflux conditions in DMF or room temperature stirring in acetone have been reported.
- Stoichiometry: Using slight excess of propargyl bromide ensures complete substitution.
- Reaction time: Typically overnight stirring (12–24 hours) is sufficient for completion.
- Purification: Vacuum drying and trituration with water remove unreacted starting materials and by-products.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-fluoroaniline + propargyl bromide + K2CO3 | DMF or acetone | Reflux or RT (25°C) | 60–85 | Aprotic solvents favor SN2; acetone preferred for anilines |
| Reduction (if nitro precursor) | Catalytic hydrogenation or chemical reductants | Ethanol or other solvents | RT or mild heating | >90 | Converts nitro to amine |
| Salt formation | Treatment with HCl | Ethanol or water | RT | Quantitative | Enhances solubility and stability |
Mechanistic Insights and Reaction Analysis
- The substitution reaction proceeds via an SN2 mechanism, where the nucleophile (oxygen of the amino or hydroxyl group) attacks the electrophilic carbon of propargyl bromide, displacing bromide.
- Electron-withdrawing fluorine substituent stabilizes the intermediate and influences reactivity.
- Aprotic solvents stabilize the transition state and enhance nucleophilicity.
- Reduction of nitro groups to amines is a well-established step to obtain the aniline derivative.
- Formation of hydrochloride salt improves compound handling and storage.
Supporting Research Findings
- Batool et al. (2014) demonstrated that potassium carbonate in acetone is an effective system for synthesizing prop-2-ynyloxy benzene derivatives, including aniline analogues, with yields up to 85%.
- Spectroscopic characterization (NMR, UV/Vis, and X-ray crystallography) confirms the structure and purity of the synthesized compound. Key NMR signals include the terminal alkyne proton (~2.5 ppm in ^1H NMR) and fluorine coupling patterns.
- Stability studies recommend storage at -20°C to maintain compound integrity for extended periods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride has shown potential in antiviral research, particularly as a precursor for the synthesis of indole derivatives that exhibit antiviral activity against RNA and DNA viruses. Studies have indicated that compounds derived from this structure can inhibit viral replication and modulate immune responses.
Organic Synthesis
This compound serves as an intermediate in organic synthesis, contributing to the development of more complex molecules. It is utilized in reactions such as nucleophilic substitution and oxidation, allowing for the creation of various derivatives with potential therapeutic applications.
Analytical Chemistry
In analytical methods, 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is employed in techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) for chemical analysis and quality control.
Biochemical Assays
The compound is also used in biochemical assays to study enzyme activity and protein interactions. It has demonstrated significant enzyme inhibition properties, particularly against urease, which is crucial for certain metabolic pathways. The following table summarizes its enzyme inhibition activity:
| Compound | % Inhibition at 50 µg/mL | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|---|
| 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline | 42.5 ± 0.7 | 82.0 ± 0.09 | 60.2 |
Anticancer Research
Research has indicated that related compounds exhibit antiproliferative effects against various cancer cell lines, such as HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The following table provides IC50 values for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.4 ± 0.2 |
| BxPC-3 | 0.50 ± 0.02 |
These findings suggest that compounds similar to 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride may hold promise for cancer therapy, warranting further investigation into their mechanisms of action and efficacy .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors . The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The molecular pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride
- Molecular Formula: C₉H₈FNO·HCl
- Molecular Weight : 165.16 g/mol (free base); 201.64 g/mol (hydrochloride salt)
- CAS Number : 1250903-41-3 (free base) .
Structural Features :
The compound consists of an aniline core substituted with a fluorine atom at the para position and a propargyloxy (prop-2-yn-1-yloxy) group at the ortho position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications .
Synthesis :
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is synthesized via a two-step process:
Acetylation : N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (intermediate 221) is prepared by reacting 4-fluoro-2-hydroxyaniline with propargyl bromide under basic conditions.
Hydrolysis and Salt Formation: The acetylated intermediate is treated with HCl in ethanol/methanol, yielding the hydrochloride salt with 70% purity after purification .
Applications :
This compound is utilized as a precursor in antibiotic delivery systems due to its propargyl group, which enables click chemistry for bioconjugation. Its fluorinated aromatic core enhances membrane permeability and target specificity .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride with analogous compounds, highlighting key structural differences and applications:
Key Differences and Implications
Propargyloxy Group vs. Trifluoromethyl Group :
- The propargyloxy group in the target compound enables click chemistry for bioconjugation, whereas trifluoromethyl groups (e.g., in mefentrifluconazole) enhance lipophilicity and metabolic stability, making them ideal for antifungal applications .
Hydrochloride Salt vs. Boronate Esters :
- The hydrochloride salt improves aqueous solubility, critical for drug delivery. In contrast, boronate esters (e.g., PN-1623) are used in cross-coupling reactions for synthesizing aryl-aryl bonds .
Piperidine vs. Aniline Cores :
- Piperidine-containing compounds (e.g., ) exhibit enhanced bioavailability due to their basic nitrogen, whereas aniline derivatives are often employed as intermediates due to their reactivity .
Fluorine Positional Effects :
Research Findings
- Antifungal Activity : Mefentrifluconazole (C₁₇H₁₃ClF₃N₅O) demonstrates broad-spectrum antifungal activity due to its triazole ring and trifluoromethyl group, inhibiting cytochrome P450 enzymes in pathogens .
- Drug Delivery : The propargyloxy group in the target compound facilitates covalent bonding with azide-containing biomolecules, enabling targeted antibiotic delivery .
- Boronates in Synthesis : Boronate-containing analogs (e.g., PN-1623) are pivotal in synthesizing biaryl structures via Suzuki-Miyaura reactions, a cornerstone of medicinal chemistry .
Biological Activity
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 185.63 g/mol. Its structure features a fluoro group at the para position of the aniline moiety, linked to a prop-2-yn-1-yloxy side chain. The hydrochloride form enhances its solubility in water, making it suitable for various chemical applications and biological studies.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The presence of the fluoro group increases binding affinity to these targets, while the prop-2-yn-1-yloxy group facilitates covalent bonding with active sites. This interaction leads to modulation of biological pathways and inhibition of specific enzymatic activities, making it a valuable tool in biochemical assays.
Enzyme Inhibition
Research indicates that 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride exhibits notable enzyme inhibition properties. For example, studies have demonstrated its effectiveness in inhibiting urease activity, with varying percentages of inhibition observed at different concentrations:
| Compound | % Inhibition at 50 µg/mL | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|---|
| 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline | 42.5 ± 0.7 | 82.0 ± 0.09 | 60.2 |
| Other derivatives | Various (up to 89.42 ± 0.05) | Various (up to 89.42 ± 0.05) | Various |
This data suggests that the compound can effectively modulate enzyme activity, which is crucial for understanding its potential therapeutic applications .
Antiproliferative Activity
The compound has also been studied for its antiproliferative effects against various cancer cell lines. For instance, research involving related compounds indicates that similar structures exhibit significant cytotoxicity against HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.4 ± 0.2 |
| BxPC-3 | 0.50 ± 0.02 |
These findings highlight the potential of compounds like 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride in cancer therapy, warranting further investigation into their mechanisms and efficacy .
Study on Enzyme Interactions
A study conducted on the enzyme inhibition properties of various derivatives showed that compounds with similar structures to 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride displayed promising results in inhibiting urease activity, which is critical for certain metabolic pathways in microorganisms .
Anticancer Research
In vitro studies have assessed the anticancer activity of related compounds against multiple cell lines, demonstrating that modifications in chemical structure can significantly enhance or reduce biological activity. The results suggest that optimizing these structures could lead to more effective therapeutic agents targeting specific cancers .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of a fluoroaniline derivative with propargyl bromide under basic conditions, followed by HCl salt formation. Key steps include optimizing reaction temperature (e.g., 72°C for hydrolysis, as in similar compounds ), stoichiometric control of HCl (3 equivalents recommended ), and purification via solvent precipitation (e.g., ether/petroleum ether mixtures to isolate solids ). HPLC comparison with authentic standards is critical for purity validation (>95% target ).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR (1H/13C) to confirm substitution patterns (e.g., propargyloxy group at C2, fluoro at C4).
- UV/Vis spectroscopy (λmax ~208 nm, similar to structurally related aryl amines ).
- HPLC with authentic reference standards to validate retention times and detect impurities .
- Elemental analysis to verify molecular formula (C9H9FNO·HCl).
Q. What are the optimal storage conditions to ensure long-term stability?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies on analogous compounds (e.g., allyloxy-substituted amines) show ≥5-year stability under these conditions . Avoid aqueous solutions unless buffered, as HCl salts may hydrolyze under prolonged ambient humidity.
Advanced Research Questions
Q. How do conflicting data on reaction yields (e.g., 38.5% in similar syntheses ) inform protocol optimization?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., propargyl group polymerization). Mitigation strategies:
- Use inert atmospheres (N2/Ar) to suppress oxidation.
- Optimize solvent polarity (THF vs. DMF) to control reaction kinetics.
- Monitor intermediates via TLC or in situ IR to halt reactions at optimal conversion.
Q. What analytical challenges arise when detecting trace impurities in this compound?
- Methodological Answer : Impurities (e.g., unreacted propargyl bromide or dehalogenated byproducts) may exist at sub-ppm levels. Use:
- GC-MS with headspace sampling for volatile impurities.
- LC-HRMS for non-volatile residues.
- Challenges include low analyte concentrations and overlapping spectral peaks, requiring high-resolution instrumentation .
Q. How does the propargyloxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The propargyloxy moiety acts as both an electron-withdrawing group (via conjugation) and a potential ligand for transition metals. In Pd-catalyzed couplings (e.g., Sonogashira), steric hindrance from the triple bond may reduce efficiency. Computational modeling (DFT) is recommended to predict reactivity hotspots .
Q. What strategies resolve contradictions in reported bioactivity data for fluoroaniline derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:
- Use DMSO stocks with <0.1% residual solvent in cell-based assays.
- Validate target engagement via SPR or ITC to confirm binding affinities.
- Cross-reference toxicity profiles with databases (e.g., unknown bio-toxicity of industrial analogs ).
Key Research Gaps
- Mechanistic Studies : Role of the propargyloxy group in electrophilic aromatic substitution remains underexplored.
- Toxicity Profiling : Limited data on environmental persistence or metabolic pathways (critical for lab safety ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
